Tfb-tboa

Overview

Description

Mechanism of Action

Target of Action

Tfb-tboa, also known as CF3-Bza-TBOA, is a potent inhibitor of the glutamate transporters EAAT1 and EAAT2 . These transporters, primarily expressed in astrocytes and to a lesser extent in neuronal membranes, play a crucial role in the rapid removal of glutamate from the synaptic cleft, ensuring accurate signal transmission and preventing over-excitation .

Mode of Action

this compound interacts with its targets, EAAT1 and EAAT2, by inhibiting their activity . This inhibition results in an increase in the amount of glutamate in the synapse, as the transporters are unable to clear it as efficiently . The compound exhibits selectivity for EAAT1 and EAAT2 over other glutamate transporters such as EAAT3, EAAT4, and EAAT5 .

Biochemical Pathways

The inhibition of glutamate transporters by this compound affects the glutamate signaling pathway. Under normal conditions, glutamate released into the synapse during neuronal activity is rapidly taken up by glutamate transporters, keeping the extracellular glutamate levels tightly regulated . When this compound inhibits these transporters, the extracellular glutamate concentration increases, leading to prolonged activation of postsynaptic glutamate receptors . This can result in increased neuronal firing and potentially excitotoxicity.

Pharmacokinetics

It is known that the compound is highly potent, with ic50 values of 22, 17, and 300 nm for eaat1, eaat2, and eaat3, respectively . This suggests that this compound has a strong binding affinity for its targets, which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of this compound’s action is an increase in glutamatergic signaling due to the inhibition of glutamate transporters . This can lead to changes in neuronal activity, as glutamate is the primary excitatory neurotransmitter in the central nervous system . In extreme cases, the accumulation of glutamate in the synapse can induce severe convulsions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on glutamate transporters can be modulated by the extracellular potassium concentration . An increase in extracellular potassium has been shown to inhibit glutamate transporters, suggesting a potential interaction between potassium levels and this compound’s mechanism of action

Biochemical Analysis

Biochemical Properties

TFB-TBOA interacts with the excitatory amino acid transporters EAAT1 and EAAT2, inhibiting their function . The IC50 values for EAAT1 and EAAT2 are 22 and 17 nM respectively . This compound exhibits selectivity for EAAT1 and EAAT2 over EAAT3, as well as a wide range of neuronal receptors and transporters .

Cellular Effects

This compound has significant effects on cellular processes. It attenuates glutamate-stimulated intracellular sodium elevation in astrocytes in vitro . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the function of EAAT1 and EAAT2 . This inhibition can lead to changes in gene expression and cellular metabolism, as these transporters play a key role in glutamatergic neurotransmission .

Metabolic Pathways

This compound is involved in the metabolic pathways related to glutamatergic neurotransmission . It interacts with the enzymes EAAT1 and EAAT2, which are involved in the transport of glutamate .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interactions with EAAT1 and EAAT2 . These transporters can influence the localization or accumulation of this compound.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with EAAT1 and EAAT2 . These transporters are located in the cell membrane and are responsible for the uptake of glutamate from the extracellular space .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFB-TBOA involves several key steps, starting with the preparation of the trifluoromethylbenzoyl chloride, which is then reacted with an appropriate amine to form the benzoylamino intermediateThe final product is obtained through purification and crystallization processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

TFB-TBOA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzoylamino and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

TFB-TBOA has a wide range of scientific research applications, including:

Neuropharmacology: Used to study the role of glutamate transporters in the central nervous system and their involvement in neurodegenerative diseases.

Cell Biology: Employed in the investigation of glutamate uptake mechanisms in astrocytes and neurons.

Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting glutamate transporters.

Industrial Applications: Utilized in the production of research chemicals and reagents for various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

DL-threo-beta-benzyloxyaspartate (DL-TBOA): Another potent inhibitor of glutamate transporters with similar selectivity.

L-trans-pyrrolidine-2,4-dicarboxylate (PDC): A competitive inhibitor of glutamate transporters.

L-serine-O-sulfate (SOS): An inhibitor of glutamate uptake with a different mechanism of action.

Uniqueness

TFB-TBOA is unique due to its high selectivity for EAAT1 and EAAT2 over other glutamate transporters and its potent inhibitory effects at nanomolar concentrations. This makes it a valuable tool for studying the specific roles of these transporters in various physiological and pathological processes .

Properties

IUPAC Name |

(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWONNPEPDHEAI-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are glutamate transporters, and why are they important?

A1: Glutamate transporters are proteins located on neurons and astrocytes that play a crucial role in regulating glutamate levels in the brain. They rapidly remove glutamate from the synaptic cleft, preventing its excessive accumulation and subsequent excitotoxicity.

Q2: How does TFB-TBOA interact with glutamate transporters?

A: this compound acts as a non-transportable inhibitor of excitatory amino acid transporters (EAATs), effectively blocking the binding and transport of glutamate. This blockade leads to an elevation of extracellular glutamate levels. []

Q3: What are the downstream effects of this compound-mediated glutamate transporter inhibition?

A: Inhibiting glutamate transporters with this compound leads to increased activation of both ionotropic and metabotropic glutamate receptors. This, in turn, influences neuronal excitability, synaptic plasticity, and ultimately, cardiorespiratory function. [, , ]

Q4: Does this compound affect specific glutamate transporter subtypes?

A: While this compound exhibits potent inhibitory activity against all EAAT subtypes (EAAT1-5), it displays particularly strong affinity for EAAT1 and EAAT2, with IC50 values in the nanomolar range. [] Research has highlighted the differential contributions of GLAST (EAAT1) and GLT-1 (EAAT2) to sodium signaling in the early postnatal hippocampus, emphasizing the importance of subtype-specific effects. []

Q5: How does this compound's effect on glutamate transporters translate to its influence on animal behavior?

A: Studies in animal models have demonstrated that this compound can influence various behaviors, including cocaine reinforcement and methamphetamine-induced behavioral sensitization. Notably, intra-NAc administration of this compound inhibited cocaine self-administration, suggesting a potential role for glutamate in modulating drug reward. [, ]

Q6: What is the molecular formula and weight of this compound?

A: this compound (C20H19F3N2O6) has a molecular weight of 436.38 g/mol. []

Q7: Is there information available on the spectroscopic data for this compound?

A: While specific spectroscopic data for this compound is not extensively detailed in the provided research papers, its structural analogs have been synthesized and characterized using various spectroscopic techniques, including NMR and mass spectrometry. [, ]

Q8: How does chronic intermittent hypoxia (CIH) interact with the effects of this compound?

A: CIH, a model of obstructive sleep apnea, has been shown to alter glutamate signaling in the nucleus tractus solitarii (nTS). Interestingly, CIH produces effects similar to those observed with this compound, such as reduced TS-evoked EPSC amplitude and altered neuronal excitability. This suggests a potential role for EAAT dysfunction in the pathophysiology of CIH. [, , ]

Q9: What is the role of metabotropic glutamate receptors (mGluRs) in mediating the effects of this compound?

A: Research suggests that this compound's effects on synaptic and neuronal activity are mediated by both ionotropic and metabotropic glutamate receptors. Specifically, Group I mGluRs appear to contribute to this compound-induced depolarization, while Group II/III mGluRs influence TS-evoked EPSC amplitude. [, ]

Q10: How do astrocytes contribute to the effects observed with this compound?

A: Astrocytes play a critical role in regulating extracellular glutamate levels through glutamate transporters like EAAT1 (GLAST) and EAAT2 (GLT-1). This compound's inhibition of these transporters directly impacts astrocytic glutamate uptake, contributing to the observed increases in extracellular glutamate and subsequent neuronal effects. [, , ]

Q11: How is this compound being used to study neurodegenerative diseases?

A: Research suggests that impaired glutamate clearance and subsequent excitotoxicity contribute to neuronal damage in neurodegenerative diseases. This compound's ability to manipulate glutamate levels has made it a valuable tool in studying these conditions, such as Huntington's disease. []

Q12: What are the limitations of using this compound in research?

A: While this compound is a potent tool, limitations include its lack of selectivity for specific EAAT subtypes and its potential for off-target effects. Further research is needed to develop more selective glutamate transporter inhibitors. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

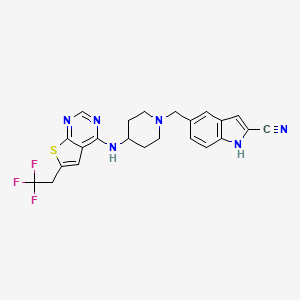

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)